Starting Material: The synthesis typically begins with commercially available 5-bromo-2-hydroxybenzaldehyde. [, , ]
** Williamson Ether Synthesis:** This step involves reacting 5-bromo-2-hydroxybenzaldehyde with 4-fluorobenzyl bromide in the presence of a base like potassium carbonate (K2CO3) and a phase-transfer catalyst such as 18-crown-6. This reaction forms the ether linkage, yielding 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde. [, , ]
CCR5 Antagonists: Researchers have utilized 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde as a key intermediate in the synthesis of novel non-peptide CCR5 antagonists. [, , ] CCR5 is a chemokine receptor that plays a crucial role in HIV-1 infection, and blocking this receptor represents a potential target for anti-HIV therapy.
Endothelin Receptor Antagonists: 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde served as a starting point in developing macitentan (ACT-064992), a potent dual endothelin receptor antagonist. [] Endothelin receptors are involved in vasoconstriction, and their antagonists are used to treat pulmonary arterial hypertension.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7